Regioisomeric Scaffold Differentiation: 4-Thiazoleacetic Acid vs. 5-Thiazoleacetic Acid Core in CRTH2 Antagonist Programs
The target compound possesses the thiazole-4-acetic acid regioisomer, which is structurally and pharmacologically distinct from the thiazole-5-acetic acid core that defines the most potent published CRTH2 antagonist series [1]. In the 4-phenylthiazol-5-ylacetic acid series, the lead compound [2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid achieved CRTH2 binding affinity of 3.7 nM with functional antagonism of 66 nM (BRET) and 12 nM (cAMP), and demonstrated no functional activity at the DP1 receptor (27 μM in cAMP), yielding a DP1/CRTH2 selectivity window of >2000-fold [1]. This regioisomeric difference fundamentally alters the spatial orientation of the carboxylic acid pharmacophore relative to the thiazole ring plane, meaning that SAR established for 5-acetic acid CRTH2 antagonists cannot be extrapolated to the 4-acetic acid scaffold without experimental validation [1][2]. The target compound's 4-acetic acid geometry is instead consistent with the binding mode exploited by ACC2-selective inhibitors and liver-selective SCD1 inhibitors, which operate through entirely distinct molecular targets [2][3].
| Evidence Dimension | Thiazole acetic acid regioisomerism effect on target selectivity |
|---|---|
| Target Compound Data | Thiazole-4-acetic acid scaffold (target compound regioisomer) |
| Comparator Or Baseline | Thiazole-5-acetic acid scaffold: CRTH2 binding affinity 3.7 nM; functional antagonism 66 nM (BRET), 12 nM (cAMP); DP1 IC50 27 μM (>2000-fold selective) [1]. ACC2-selective phenoxy thiazole series: IC50 ~9-20 nM, >3000-fold ACC2/ACC1 selectivity [2]. |
| Quantified Difference | Regioisomeric shift from 5-acetic acid (CRTH2-active) to 4-acetic acid (ACC2/SCD1-active scaffold) redirects target engagement profile entirely; the two regioisomers are not functionally interchangeable. |
| Conditions | Human recombinant CRTH2 receptor binding assay (radioligand displacement); BRET functional assay; cAMP functional assay; human recombinant ACC1/ACC2 enzyme inhibition assays. |
Why This Matters
For procurement decisions, selecting the 4-acetic acid regioisomer (target compound core) versus the 5-acetic acid regioisomer (CRTH2-optimized series) determines which biological target landscape is accessible, making them non-substitutable research tools.
- [1] Rist Ø, Grimstrup M, Receveur JM, Frimurer TM, Ulven T, Kostenis E, Högberg T. Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 1. Bioorg Med Chem Lett. 2010;20(3):1177-1180. DOI: 10.1016/j.bmcl.2009.12.008. View Source
- [2] Clark RF, Zhang T, Wang X, et al. Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors: Modulation of isozyme selectivity by incorporation of phenyl ring substituents. Bioorg Med Chem Lett. 2007;17(7):1961-1965. DOI: 10.1016/j.bmcl.2007.01.022. View Source
- [3] Iida T, et al. Discovery of potent liver-selective stearoyl-CoA desaturase-1 (SCD1) inhibitors, thiazole-4-acetic acid derivatives, for the treatment of diabetes, hepatic steatosis, and obesity. Eur J Med Chem. 2018;157:1323-1343. DOI: 10.1016/j.ejmech.2018.09.003. View Source
